4-Bromo-1,2-bis(methylsulfanyl)benzene
Description
4-Bromo-1,2-bis(methylsulfanyl)benzene is a brominated aromatic compound featuring two methylsulfanyl (-SCH₃) groups at the 1,2-positions and a bromine atom at the para (4) position. The molecular formula is C₈H₈BrS₂, with a calculated molecular weight of 249.18 g/mol. This compound is likely used in organic synthesis as a precursor for cross-coupling reactions or functional group transformations .
Properties
CAS No. |
138709-30-5 |
|---|---|
Molecular Formula |
C8H9BrS2 |
Molecular Weight |
249.2 g/mol |
IUPAC Name |
4-bromo-1,2-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H9BrS2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 |
InChI Key |
JIJQBCDBTWLPTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares substituent types, molecular weights, and solubility trends for analogs of 4-bromo-1,2-disubstituted benzenes:
Key Observations:
- Substituent Length and Hydrophobicity : Longer alkyl chains (e.g., hexyloxy, hexadecyloxy) drastically increase molecular weight and reduce solubility in polar solvents .
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) groups enhance stability toward electrophilic attack but reduce solubility in non-fluorinated solvents .
- Reactivity: Bromomethyl (-CH₂Br) substituents enable further functionalization (e.g., nucleophilic substitution), as seen in the synthesis of anthraquinone derivatives .
This compound:
For example:
- 4-Bromo-1,2-bis(hexadecyloxy)benzene was synthesized via NBS bromination in CH₂Cl₂/MeCN (70% yield) .
- 4-Bromo-1,2-bis(bromomethyl)benzene required KI as a catalyst in DMF at 110°C, yielding 55% .
Challenges:
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